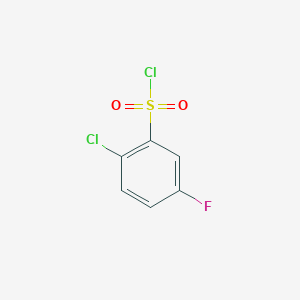

2-Chloro-5-fluorobenzenesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUKZLDGZFXXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513558 | |

| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-86-3 | |

| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization of 2 Chloro 5 Fluorobenzenesulfonyl Chloride

Established Synthetic Routes to 2-Chloro-5-fluorobenzenesulfonyl Chloride

The primary methods for synthesizing this compound are rooted in well-established aromatic chemistry. These routes typically involve the introduction of a sulfonyl chloride group onto a pre-halogenated benzene (B151609) ring through electrophilic aromatic substitution, or the conversion of a sulfonic acid derivative into the desired sulfonyl chloride.

Chlorosulfonation Reactions in the Synthesis of Halogenated Benzenesulfonyl Chlorides

Chlorosulfonation is a direct and widely used method for the synthesis of aryl sulfonyl chlorides. This one-step process introduces the sulfonyl chloride group (-SO₂Cl) onto an aromatic ring by reacting the aromatic substrate with chlorosulfonic acid. The reaction is a classic example of electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.

For the synthesis of halogenated benzenesulfonyl chlorides, an excess of chlorosulfonic acid is typically used to drive the reaction to completion. The starting material for this compound is 1-chloro-4-fluorobenzene. The reaction proceeds as follows:

C₆H₄ClF + ClSO₃H → C₆H₃ClFO₂SCl + H₂O

The conditions for such reactions are critical and often require careful control of temperature and reagent stoichiometry to maximize yield and minimize the formation of byproducts, such as dichlorodiphenyl sulfone.

Table 1: Typical Reaction Parameters for Chlorosulfonation of Halogenated Benzenes

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Starting Material | 1-chloro-4-fluorobenzene | Aromatic substrate |

| Reagent | Chlorosulfonic Acid (excess) | Source of electrophile (-SO₂Cl) |

| Temperature | 0-25 °C (initial), then gentle heating | To control reaction rate and prevent side reactions |

| Solvent | Often neat, or inert solvent (e.g., dichloromethane) | To dissolve reactants and control temperature |

| Reaction Time | Several hours | To ensure complete conversion |

While direct chlorosulfonation of 1-chloro-4-fluorobenzene is common, an alternative two-step route involves the initial sulfonation to produce 2-chloro-5-fluorobenzenesulfonic acid, followed by conversion to the sulfonyl chloride. In this context, chlorosulfonic acid can also be used as the chlorinating agent to convert the sulfonic acid to the sulfonyl chloride. The reaction is:

C₆H₃ClFO₃SH + ClSO₃H → C₆H₃ClFO₂SCl + H₂SO₄

This method might be chosen if the sulfonic acid is readily available or if this route provides a purer product. The use of excess chlorosulfonic acid ensures the complete conversion of the sulfonic acid.

Thionyl chloride (SOCl₂) is another common and effective reagent for converting sulfonic acids into sulfonyl chlorides. reddit.com This method is often preferred in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. google.com

The reaction is:

C₆H₃ClFO₃SH + SOCl₂ → C₆H₃ClFO₂SCl + SO₂ + HCl

The reaction is typically carried out in an inert solvent, and often a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction. reddit.com The choice between thionyl chloride and chlorosulfonic acid can depend on factors like scale, desired purity, and handling considerations.

Table 2: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Chlorosulfonic Acid | Readily available, potent reagent. | Highly corrosive, can lead to side reactions if not controlled. |

| Thionyl Chloride | Gaseous byproducts simplify purification, milder conditions possible. reddit.comgoogle.com | Volatile and corrosive, requires careful handling. |

Electrophilic Aromatic Substitution Strategies for Introducing Halogen and Sulfonyl Chloride Moieties

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.org The directing effects of the substituents already present on the aromatic ring (chlorine and fluorine) determine the position of the incoming sulfonyl chloride group.

Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance (+M effect). wikipedia.orgcsbsju.edu However, they are also deactivating groups because of their strong electron-withdrawing inductive effect (-I effect). masterorganicchemistry.comstackexchange.com In the case of 1-chloro-4-fluorobenzene, the incoming electrophile will be directed to the positions ortho to the fluorine and ortho to the chlorine.

The positions available for substitution are C2, C3, C5, and C6.

Position 2 (and 6): Ortho to chlorine and meta to fluorine.

Position 3 (and 5): Ortho to fluorine and meta to chlorine.

Fluorine is a more activating ortho-, para-director than chlorine due to better orbital overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring. wikipedia.org Therefore, the incoming electrophile preferentially attacks the positions ortho to the fluorine atom (C3 and C5). Due to steric hindrance from the adjacent chlorine atom at C1, substitution is favored at the C2 position (ortho to chlorine) and C3 position (ortho to fluorine). The formation of this compound indicates that the sulfonation occurs at the position ortho to the chlorine and meta to the fluorine. This regioselectivity is a result of the interplay between the electronic directing effects of both halogens.

Novel Synthetic Approaches to Halogenated Sulfonyl Chlorides

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of sulfonyl chlorides.

In an effort to move away from harsh reagents like excess chlorosulfonic acid and thionyl chloride, greener alternatives are being explored. One such approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from alkyl halides. organic-chemistry.org This method proceeds under mild conditions and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org

Another green approach involves the oxidative chlorination of thiols to sulfonyl chlorides using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol. researchgate.net These methods often feature simpler workup procedures and reduce the generation of hazardous waste. researchgate.net While not yet specifically reported for this compound, these green methodologies represent a promising direction for the future synthesis of halogenated sulfonyl chlorides.

A palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has also been developed, offering a route with significant functional group tolerance under mild conditions. nih.gov This approach avoids the harsh acidic conditions of traditional electrophilic aromatic substitution. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound is a nuanced process where the optimization of reaction conditions is paramount to achieving high yield and purity. Key parameters, including temperature, solvent choice, and catalytic systems, are meticulously controlled to direct the reaction pathway, minimize side-product formation, and ensure the desired isomeric purity.

Influence of Temperature and Solvents on Reaction Efficiency

The efficiency of sulfonyl chloride synthesis is profoundly influenced by reaction temperature and the choice of solvent. These parameters affect reaction kinetics, solubility of reagents, and the stability of intermediates. For instance, in chlorosulfonation reactions, which are often highly exothermic, stringent temperature control is critical. Some procedures necessitate cooling to temperatures as low as -25 °C to maintain selectivity and prevent degradation of the product. mdpi.com In one documented synthesis of a sulfonyl chloride precursor, the reaction was maintained below -5 °C during the addition of reagents to manage the reaction's progress effectively. rsc.org

Conversely, other synthetic routes may require elevated temperatures. For example, exchange fluorination reactions to produce related fluorobenzenesulfonyl compounds have been carried out at temperatures ranging from 100 °C to 200 °C in solvents like anhydrous sulfolane. google.comgoogle.com Photocatalytic methods offer a milder alternative, often proceeding efficiently at room temperature (e.g., 25 °C). acs.org

The selection of a solvent is equally crucial. The solvent must solubilize the reactants and intermediates without participating in unwanted side reactions. Acetonitrile is a common choice in photocatalytic systems and reactions involving phase transfer catalysts due to its ability to dissolve a wide range of organic molecules and inorganic salts. google.comacs.org Dichloromethane is another frequently used solvent, particularly in oxidative chlorination processes. rsc.org In industrial-scale continuous flow systems, co-solvents such as diglyme may be introduced to lower the freezing point of the reaction mixture and improve the flowability of precipitates, thereby preventing reactor clogging. mdpi.com

| Parameter | Condition | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| Temperature | -25 °C to -20 °C | Not specified (neat) | Chlorosulfonation | mdpi.com |

| Temperature | Below -5 °C | Dichloromethane (CH2Cl2) | Oxidative Chlorination | rsc.org |

| Temperature | 25 °C (Room Temp) | Acetonitrile | Photocatalysis | acs.org |

| Temperature | 170 °C to 250 °C | Sulfolane or Acetonitrile | Exchange Fluorination | google.comgoogle.com |

Catalyst Screening and Mechanistic Role in Synthesis

Catalysts play a pivotal role in many synthetic routes to sulfonyl chlorides, offering alternative reaction pathways with lower activation energies and enhanced selectivity. A variety of catalytic systems have been developed, each with a distinct mechanistic function.

One of the classic methods is the Sandmeyer-type reaction, which transforms an aryldiazonium salt into the corresponding sulfonyl chloride. acs.orgorganic-chemistry.org This reaction is typically catalyzed by copper salts, such as CuCl or CuCl₂, which facilitate a single electron transfer (SET) mechanism to generate an aryl radical from the diazonium salt. acs.org This radical then reacts with sulfur dioxide and a chloride source to form the final product.

More recently, heterogeneous photocatalysis has emerged as a powerful tool. acs.org For example, potassium poly(heptazine imide) (K-PHI) can catalyze the synthesis of sulfonyl chlorides from aryldiazonium salts under visible light irradiation at room temperature. acs.org The proposed mechanism involves the photo-excited catalyst initiating a photoredox cycle. acs.org

Other catalytic strategies include:

Redox Catalysis: Systems using ammonium nitrate can serve as a source for nitrogen oxides (NO/NO₂), which participate in a redox-catalytic cycle to convert thiols or disulfides into sulfonyl chlorides. researchgate.net

Phase Transfer Catalysis: In reactions involving sparingly soluble inorganic reagents like potassium fluoride, phase transfer catalysts such as 18-crown-6 or dibenzo-18-crown-6 are employed. google.com These catalysts transport the anion (e.g., F⁻) from the solid or aqueous phase into the organic phase where the reaction occurs. google.com

Radical Initiation: The reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) is believed to proceed through a radical mechanism. nih.gov NCS generates a chlorine radical, which initiates a sequence leading to the formation of a sulfonyl radical that subsequently couples with another chlorine radical to yield the sulfonyl chloride. nih.gov

| Catalyst Type | Example Catalyst | Mechanistic Role | Reference |

|---|---|---|---|

| Copper Salt | CuCl, CuCl₂ | Single Electron Transfer (SET) in Sandmeyer reactions | acs.orgorganic-chemistry.org |

| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Initiates a photoredox cycle under visible light | acs.org |

| Phase Transfer Catalyst | 18-crown-6 | Transports anions between phases for reaction | google.com |

| Redox Mediator | Nitrogen Oxides (from NH₄NO₃) | Participates in a redox cycle to oxidize sulfur precursors | researchgate.net |

Strategies for Maximizing Regioselectivity in Synthesis

Achieving high regioselectivity is a critical challenge in the synthesis of this compound. The precise placement of the sulfonyl chloride group at the C1 position, relative to the chlorine at C2 and fluorine at C5, is essential. The primary strategy for ensuring this outcome is through the careful selection of a starting material that already possesses the desired 2-chloro-5-fluoro substitution pattern.

Synthetic methods like the Sandmeyer-type reaction, which starts from a corresponding aniline (2-chloro-5-fluoroaniline), inherently provide perfect regioselectivity as the positions of the substituents are pre-determined. acs.orgorganic-chemistry.org The reaction simply converts the amino group into the sulfonyl chloride group without altering the substitution pattern on the aromatic ring. Photocatalytic methods also demonstrate high functional group tolerance, which allows for the conversion of specifically substituted aryldiazonium salts to the desired sulfonyl chloride product with high fidelity. acs.org

In cases where the sulfonyl chloride group is introduced via electrophilic aromatic substitution (e.g., chlorosulfonation of 1-chloro-4-fluorobenzene), regioselectivity is governed by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho, para-directors. The position ortho to the fluorine atom and meta to the chlorine atom is the desired C1 position. The reaction conditions, including catalyst and temperature, must be optimized to favor substitution at this sterically accessible and electronically activated position over other potential sites on the ring.

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from laboratory benchtop to industrial production introduces significant challenges related to safety, cost, efficiency, and consistency. A key development in addressing these challenges is the shift from traditional batch processing to continuous flow manufacturing. mdpi.comresearchgate.net

Continuous flow systems offer superior control over critical process parameters. For highly exothermic reactions like chlorosulfonation, the high surface-area-to-volume ratio of microreactors or continuous stirred-tank reactors (CSTRs) allows for much more efficient heat transfer than large batch reactors. mdpi.comresearchgate.net This enhanced thermal management minimizes the risk of runaway reactions and reduces the formation of thermal degradation byproducts.

Key considerations for the industrial scale-up include:

Reagent Handling: The use of hazardous reagents like chlorosulfonic acid requires specialized handling protocols and equipment to ensure worker safety. mdpi.com Continuous systems can minimize the volume of hazardous material present at any given time.

Product Isolation: In batch production, product isolation often involves quenching the reaction mixture in large volumes of water, which can lead to the formation of hard, clumpy solids that are difficult to filter and dry. mdpi.com In continuous processes, precipitation and isolation can be integrated and automated. The use of co-solvents can modify the physical properties of the precipitate, making it more flowable and easier to handle. mdpi.com

Process Automation and Control: Continuous manufacturing allows for the integration of real-time monitoring and control systems. Automated pumps can maintain precise flow rates and stoichiometric ratios, ensuring consistent product quality and yield over long production runs. mdpi.com

Waste Reduction: "One-pot" protocols and continuous flow setups can significantly reduce solvent usage compared to traditional batch methods that require multiple extraction and purification steps, leading to a more environmentally friendly and economical process. researchgate.net

| Challenge | Batch Production Issue | Scale-Up/Continuous Flow Solution | Reference |

|---|---|---|---|

| Heat Management | Poor heat dissipation in large vessels; risk of runaway reaction. | High surface-area-to-volume ratio in flow reactors provides superior thermal control. | mdpi.comresearchgate.net |

| Product Precipitation | Formation of hard, clumpy solids upon quenching; difficult to handle. | Introduction of co-solvents (e.g., diglyme) to improve flowability of the product slurry. | mdpi.com |

| Process Consistency | Batch-to-batch variability in yield and purity. | Automated control of flow rates and conditions ensures consistent output. | mdpi.com |

| Solvent Waste | Requires large volumes of solvents for extraction and purification. | Integrated "one-pot" or continuous isolation reduces solvent consumption. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in 2-chloro-5-fluorobenzenesulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. This electrophilicity drives its reactions with a wide range of nucleophiles.

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of the corresponding N-substituted sulfonamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds via a tetrahedral intermediate. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. Typically, this reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction can be represented as follows:

With a primary amine: C₆H₃(Cl)(F)SO₂Cl + RNH₂ → C₆H₃(Cl)(F)SO₂NHR + HCl

With a secondary amine: C₆H₃(Cl)(F)SO₂Cl + R₂NH → C₆H₃(Cl)(F)SO₂NR₂ + HCl

These sulfonamide products are often stable, crystalline solids and are of significant interest in medicinal chemistry due to their diverse biological activities.

This compound can react with alcohols in the presence of a base to form sulfonate esters. This reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Furthermore, hydrolysis of this compound yields the corresponding 2-chloro-5-fluorobenzenesulfonic acid. This reaction occurs readily in the presence of water, where water acts as the nucleophile. The high reactivity of sulfonyl chlorides necessitates that they be handled under anhydrous conditions to prevent unwanted hydrolysis. The reaction is as follows:

C₆H₃(Cl)(F)SO₂Cl + H₂O → C₆H₃(Cl)(F)SO₃H + HCl

Beyond amines, alcohols, and water, this compound is expected to react with a variety of other nucleophiles. Thiols, being strong nucleophiles, would react to form thiosulfonate esters. The general principles of nucleophilic substitution at the sulfonyl group apply to these reactions as well, with the rate and feasibility being dependent on the nucleophilicity of the attacking species and the reaction conditions. The high reactivity of the sulfonyl chloride moiety makes it a versatile functional group for the introduction of the 2-chloro-5-fluorobenzenesulfonyl group onto a wide range of molecules.

Role as an Electrophilic Sulfonylating Agent in Organic Synthesis

The primary role of this compound in organic synthesis is as an electrophilic sulfonylating agent. It is employed to introduce the 2-chloro-5-fluorobenzenesulfonyl group into various molecules, a process known as sulfonylation. This is particularly relevant in the synthesis of pharmaceutical and agrochemical compounds, where the sulfonamide functional group is a common structural motif. The presence of the halogen substituents on the aromatic ring can be used to modulate the biological activity and physicochemical properties of the target molecules.

Comparative Reactivity with Structurally Similar Halogenated Sulfonyl Chlorides

The reactivity of this compound is influenced by the electronic properties of its halogen substituents. To understand its reactivity in a broader context, it is useful to compare it with other structurally similar halogenated sulfonyl chlorides.

The rate of nucleophilic substitution at the sulfonyl chloride group is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Kinetic studies on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides have demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. nih.gov The reaction rates follow the Hammett equation, with a positive ρ-value of +2.02, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state. nih.gov

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Substituent Constant (σ) | Relative Rate Constant (k/k₀) |

|---|---|---|

| 4-N(CH₃)₂ | -0.66 | 0.08 |

| 4-OCH₃ | -0.27 | 0.33 |

| 4-CH₃ | -0.17 | 0.50 |

| H | 0.00 | 1.00 |

| 4-Cl | +0.23 | 2.51 |

| 3-CF₃ | +0.43 | 9.55 |

Based on these findings, the presence of both a chloro and a fluoro substituent in this compound would be expected to significantly increase its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. The precise positioning of these halogens will also influence the electrophilicity of the sulfonyl group. The chlorine atom at the ortho position may also exert a steric effect, although studies on ortho-alkyl substituted sulfonyl chlorides have shown an unexpected rate acceleration, suggesting that steric hindrance may not be the dominant factor. nih.gov

Further studies on the solvolysis of benzenesulfonyl chlorides have also shown a systematic variation in the kinetic solvent isotope effect with changes in substituents, which can be correlated with Hammett σ values. cdnsciencepub.com This again underscores the profound influence of electronic substituent effects on the reaction mechanism and kinetics of nucleophilic substitution at the sulfonyl center.

Impact of Halogen Position on Reaction Pathways

The positions of the chlorine and fluorine atoms on the benzene (B151609) ring of this compound are critical in determining its chemical behavior. The chlorine atom at the ortho position and the fluorine atom at the meta position (relative to the sulfonyl chloride group) influence the electron density of the aromatic ring and the reactivity of the sulfonyl chloride moiety through inductive and resonance effects.

Halogens are generally deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. In the case of this compound, the strong electron-withdrawing nature of the sulfonyl chloride group further deactivates the ring towards electrophilic attack.

The relative positions of the halogens also play a crucial role in nucleophilic substitution reactions at the sulfonyl group. Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have shown that the position of the substituent affects the electron transfer mechanism. For instance, 3-nitrobenzenesulfonyl chloride undergoes a stepwise reduction, forming a radical anion intermediate. In contrast, 2- and 4-nitrobenzenesulfonyl chlorides follow a concerted "sticky" dissociative mechanism where electron transfer and S-Cl bond cleavage occur simultaneously. This difference is attributed to the degree of overlap between the π* orbital of the aromatic ring and the σ* orbital of the S-Cl bond, which is influenced by the substituent's position. researchgate.net By analogy, the ortho-chloro and meta-fluoro substituents in this compound would similarly influence the electronic properties and, consequently, the reaction pathways in reduction and other nucleophilic substitution reactions. The steric hindrance from the ortho-chloro group can also play a role in modulating the reactivity. researchgate.net

Table 1: Comparison of Substituent Effects on the Reduction Mechanism of Substituted Benzenesulfonyl Chlorides

| Substituent Position | Electron Transfer Mechanism | Intermediate |

|---|---|---|

| 3-Nitro | Stepwise | Radical anion |

| 2-Nitro | Concerted "sticky" dissociative | Arylsulfinyl radical and chloride anion |

Radical Reactions Involving Sulfonyl Chlorides

Sulfonyl chlorides are known to participate in various radical reactions, where the sulfonyl group can act as a precursor to sulfonyl radicals. These radicals can then engage in a variety of transformations, including addition to unsaturated systems.

Atom-transfer radical addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of sulfonyl chlorides, this process typically involves the addition of a sulfonyl radical to an alkene, followed by the transfer of a chlorine atom to the resulting carbon-centered radical. This results in the formation of a β-chloro sulfone. The reaction is often initiated by a radical initiator or by photoredox catalysis. semanticscholar.org

The general mechanism for the ATRA of a sulfonyl chloride to an alkene is as follows:

Initiation: Generation of a sulfonyl radical (RSO₂•) from the sulfonyl chloride (RSO₂Cl).

Propagation:

Addition of the sulfonyl radical to the alkene to form a carbon-centered radical intermediate.

Abstraction of a chlorine atom from another molecule of the sulfonyl chloride by the carbon-centered radical to yield the β-chloro sulfone product and regenerate the sulfonyl radical.

A variation of the radical addition of sulfonyl chlorides is the photoredox-catalyzed hydrosulfonylation of alkenes. In this process, a sulfonyl radical is generated from the sulfonyl chloride under visible light irradiation in the presence of a photocatalyst. The sulfonyl radical then adds to an alkene to form a carbon-centered radical. Instead of abstracting a chlorine atom, this radical intermediate is then reduced and protonated to afford the hydrosulfonylated product (a sulfone). researchgate.netnih.gov

The proposed mechanism involves the following key steps: researchgate.net

Excitation of the photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion.

Addition of the sulfonyl radical to the alkene to generate a carbon-centered radical.

Hydrogen atom transfer (HAT) from a suitable donor to the carbon-centered radical to yield the final sulfone product. researchgate.netnih.gov

This methodology has been shown to be effective for a range of sulfonyl chlorides and alkenes, although specific examples involving this compound are not explicitly detailed in the available literature. researchgate.netnih.gov The electronic nature of the substituents on the benzenesulfonyl chloride can influence the efficiency of the single-electron transfer step and the subsequent radical addition.

Potential for Oxidation and Reduction Reactions

The sulfur atom in this compound is in its highest oxidation state (+6), making the compound susceptible to reduction. Conversely, while the sulfonyl group itself is not readily oxidized further, the aromatic ring can potentially undergo oxidative reactions under harsh conditions, though this is less common.

The reduction of arylsulfonyl chlorides can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides to the corresponding thiols. taylorfrancis.com Milder reducing conditions, such as the use of zinc dust and acid, can also effect this transformation. core.ac.uk The electrochemical reduction of substituted benzenesulfonyl chlorides has been studied, revealing that the reaction mechanism is dependent on the nature and position of the substituents on the aromatic ring. researchgate.net For halogenated benzenesulfonyl chlorides, it is plausible that reduction would proceed through similar pathways, ultimately leading to the formation of 2-chloro-5-fluorothiophenol or its corresponding disulfide.

Oxidation of the sulfonyl chloride group is not a typical reaction. However, the aromatic ring could be susceptible to oxidation under forcing conditions, potentially leading to ring-opening or the formation of phenolic compounds, though such reactions are not synthetically useful for this class of compounds.

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into the reaction mechanism. researchgate.net By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C, ¹⁸O, ³⁴S, or ²H), chemists can follow the labeled atom's position in the products and intermediates. researchgate.net

While specific isotopic labeling studies on this compound are not documented in the reviewed literature, this technique could be hypothetically applied to investigate its reaction mechanisms. For example, in a nucleophilic substitution reaction, labeling the oxygen atoms of the sulfonyl group with ¹⁸O could help determine whether the reaction proceeds via an addition-elimination mechanism or a direct displacement (Sₙ2-type) pathway at the sulfur center. If the reaction proceeds through a tetrahedral intermediate, scrambling of the ¹⁸O label between the sulfonyl oxygens and the leaving group might be observed. Similarly, using a ³⁷Cl-labeled sulfonyl chloride could help to probe the details of the S-Cl bond cleavage in various reactions.

Derivatives and Analogues of 2 Chloro 5 Fluorobenzenesulfonyl Chloride: Synthesis and Applications

Synthesis of Novel Sulfonamide Derivatives

The reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of novel sulfonamide derivatives. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of a wide range of substituents by varying the amine component, leading to the creation of extensive libraries of new chemical entities for biological screening. ijarsct.co.in The general approach involves the reaction between an amine and a sulfonyl chloride, which is a common and effective method for creating the sulfonamide linkage. ijarsct.co.in

A general synthetic scheme for the preparation of sulfonamide derivatives from this compound is depicted below:

Scheme 1: General synthesis of sulfonamide derivatives.

| Reactant A | Reactant B | Product |

| This compound | Primary or Secondary Amine (R1R2NH) | N-substituted-2-chloro-5-fluorobenzenesulfonamide |

Structure-Activity Relationship (SAR) Studies of Sulfonamide Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For sulfonamide analogues derived from this compound, SAR studies focus on how modifications to the amine substituent and the aromatic ring affect their therapeutic properties. The sulfonamide group itself is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

Key insights from SAR studies on arylsulfonamides indicate that:

The nature of the R group on the sulfonamide nitrogen is critical for determining the biological target and potency.

The substitution pattern on the aryl ring influences the compound's electronic properties, lipophilicity, and steric profile, all of which can impact binding to biological targets. The presence of a chloro group at the 2-position and a fluoro group at the 5-position can enhance membrane permeability and metabolic stability.

Derivatives bearing certain heterocyclic moieties have shown potent inhibitory activity against enzymes like α-glucosidase. researchgate.netrsc.org

For instance, studies on related sulfonamide derivatives have demonstrated that the presence of a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group can be more active than a simpler 4-chlorobenzene-1-sulfonyl group, highlighting the importance of amide functionalities in enhancing biological activity. researchgate.net

Design and Synthesis of Multi-substituted Arylsulfonamides

The design and synthesis of multi-substituted arylsulfonamides leverage the this compound core to create more complex and potentially more potent therapeutic agents. The goal is to introduce multiple functional groups that can interact with different regions of a biological target, leading to enhanced affinity and selectivity. This can be achieved through a multi-step synthetic approach, where the initial sulfonamide is further functionalized. For example, a primary sulfonamide (where the amine is ammonia) can be synthesized first, followed by N-alkylation or N-arylation. Alternatively, the amine used in the initial reaction can already contain other functional groups.

The synthesis of these complex molecules often involves protecting group strategies and various coupling reactions to build the final structure. The resulting multi-substituted arylsulfonamides have been investigated for a variety of therapeutic applications. nih.gov

Formation of Sulfur-Containing Heterocycles

While primarily used for synthesizing sulfonamides, the reactivity of sulfonyl chlorides can also be harnessed in the formation of sulfur-containing heterocyclic compounds. These reactions often involve multi-step sequences where the sulfonyl chloride is a key intermediate.

Pyrrole (B145914) and Furan (B31954) Derivatives Synthesized via Sulfonyl Chlorides

The synthesis of pyrrole and furan derivatives can be achieved through various methods, and while not a direct reaction, arylsulfonyl chlorides can be used to prepare intermediates for these syntheses. For example, related compounds like 2-fluorobenzenesulfonyl chloride have been used in the preparation of 1-(2-bromobenzyl)-2-(2-fluorophenyl)pyrrole and various furan derivatives. sigmaaldrich.com The synthesis of pyrroles can be achieved through methods such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. pharmaguideline.comksu.edu.sa Similarly, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-diketone. scribd.com While this compound may not be a direct reactant in the cyclization step, it can be used to synthesize precursors containing the required functionalities.

Isoxazole Synthesis via Cycloaddition Reactions

Isoxazoles are commonly synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. nih.govbeilstein-journals.org The generation of the nitrile oxide is a key step, which is often achieved by the dehydrohalogenation of a hydroximoyl chloride. nih.gov The hydroximoyl chloride, in turn, can be prepared from an oxime.

A relevant application of a related process is the synthesis of 18F-labelled isoxazoles for PET imaging, where a key intermediate is a fluorinated N-hydroxybenzimidoyl chloride. hzdr.de This highlights the utility of halogenated aromatic compounds in the synthesis of precursors for cycloaddition reactions. While this compound is not directly involved in the cycloaddition, its structural motifs are relevant to the synthesis of precursors for such heterocyclic systems. The synthesis of trisubstituted isoxazoles can be achieved through a one-pot process involving oximation, chlorination, and cycloaddition. researchgate.net

Functionalization of Biomolecules through Sulfonylation

The sulfonyl chloride group is highly reactive towards nucleophilic residues on biomolecules, such as the amine groups of lysine (B10760008) residues and the hydroxyl groups of tyrosine residues in proteins. This reactivity allows for the use of this compound as a reagent for the chemical modification and labeling of biomolecules. This process, known as sulfonylation, can be used to introduce a specific tag for detection or to probe the structure and function of the biomolecule. The chloro and fluoro substituents on the aromatic ring can serve as useful probes, for example, in 19F NMR studies.

The table below summarizes the key applications and synthetic strategies discussed:

| Section | Focus | Key Reaction Type | Starting Material | Product Class |

| 4.1 | Sulfonamide Synthesis | Nucleophilic Substitution | This compound & Amine | Sulfonamides |

| 4.2 | Heterocycle Formation | Cycloaddition / Condensation | Derivatives of this compound | Pyrroles, Furans, Isoxazoles |

| 4.3 | Biomolecule Modification | Nucleophilic Substitution | This compound & Biomolecule | Sulfonylated Biomolecules |

Comparison with Other Benzoyl Chloride Derivatives

While this compound is a derivative of benzenesulfonic acid, its function as an electrophilic agent in organic synthesis invites comparison with benzoyl chloride derivatives. Both classes of compounds react with nucleophiles to form stable adducts, but their reactivity, mechanisms, and the properties of their products are governed by the fundamental differences between the sulfonyl chloride (-SO₂Cl) and the benzoyl chloride (-COCl) functional groups.

The primary distinction lies in the central electrophilic atom: a tetracoordinate sulfur atom in the sulfonyl chloride versus a trigonal planar carbon atom in the benzoyl chloride. This structural difference fundamentally influences their chemical behavior, including reaction rates and sensitivity to electronic and steric effects. Although the sulfonyl group is generally considered to be more strongly electron-withdrawing than the carbonyl group, benzoyl chlorides are typically more reactive towards nucleophiles than their sulfonyl chloride counterparts. reddit.comresearchgate.net For instance, the reaction of a benzoyl chloride with an alcohol may proceed rapidly at room temperature, whereas a similar reaction with a sulfonyl chloride often requires heating or the use of a catalyst. reddit.com

The reaction with nucleophiles in benzoyl chlorides proceeds via a well-established nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate. libretexts.org In contrast, arenesulfonyl chlorides typically react through a more concerted, SN2-like mechanism at the sulfur center. nih.gov

Table 1: Core Feature Comparison: Benzenesulfonyl Chloride vs. Benzoyl Chloride

| Feature | This compound | Generic Benzoyl Chloride Derivative |

|---|---|---|

| Functional Group | Sulfonyl Chloride (-SO₂Cl) | Benzoyl Chloride (-COCl) |

| Central Electrophilic Atom | Sulfur (S) | Carbon (C) |

| Geometry at Electrophilic Center | Tetrahedral | Trigonal Planar |

| Typical Reaction with Amines/Alcohols | Sulfonylation | Benzoylation (Acylation) |

| Product with Amines | Sulfonamide (R-SO₂-NHR') | Amide (R-CO-NHR') |

| Product with Alcohols | Sulfonate Ester (R-SO₂-OR') | Ester (R-CO-OR') |

| General Reactivity | Lower | Higher |

Electronic and Steric Effects on Reactivity

The reactivity of both this compound and substituted benzoyl chlorides is significantly influenced by the electronic properties of the substituents on the aromatic ring.

Electronic Effects: For both systems, the presence of electron-withdrawing groups enhances the electrophilicity of the central atom, thereby increasing the rate of nucleophilic attack. The chlorine and fluorine atoms on the this compound ring are electron-withdrawing, making the sulfur atom more susceptible to nucleophiles compared to unsubstituted benzenesulfonyl chloride. wikipedia.org A similar trend is observed with benzoyl chlorides, where electron-withdrawing substituents like a nitro group increase reactivity, while electron-donating groups like a methoxy (B1213986) group decrease it by delocalizing electron density onto the carbonyl carbon. stackexchange.com

Table 2: Influence of Para-Substituents on the Reactivity of Benzoyl Chloride

| Compound | Substituent (-Z) | Electronic Effect | Relative Reactivity toward Nucleophiles |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | -NO₂ | Strongly Electron-Withdrawing | Highest |

| Benzoyl chloride | -H | Neutral (Reference) | Intermediate |

| 4-Methylbenzoyl chloride (p-Toluoyl chloride) | -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Lower |

| 4-Methoxybenzoyl chloride (Anisoyl chloride) | -OCH₃ | Strongly Electron-Donating (Resonance) | Lowest |

Steric Effects: The role of steric hindrance presents a notable point of divergence between the two classes of compounds. In the case of benzoyl chlorides, bulky substituents ortho to the carbonyl group generally hinder the approach of a nucleophile, slowing the reaction rate. stackexchange.com Conversely, arenesulfonyl chlorides can exhibit "steric acceleration." Research has shown that ortho-alkyl substituents can, counterintuitively, increase the rate of nucleophilic substitution at the sulfonyl sulfur. mdpi.com This phenomenon is attributed to a release of ground-state steric strain as the molecule moves towards the transition state, or to the adoption of a rigid, highly reactive conformation. mdpi.com For example, the highly hindered 2,4,6-triisopropylbenzenesulfonyl chloride is known to be a very effective sulfonating agent, a property that stems from this steric acceleration. mdpi.com

This contrast in steric effects, combined with the differences in intrinsic reactivity and reaction mechanisms, allows for selective chemical transformations. For instance, in a molecule containing both a sulfonyl chloride and a benzoyl chloride moiety, a nucleophile can often be directed to react preferentially with the more labile benzoyl chloride group under controlled conditions. nih.gov

Advanced Research Applications in Medicinal Chemistry

Development of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

2-Chloro-5-fluorobenzenesulfonyl chloride is a key intermediate in the synthesis of complex organic molecules, including various APIs. The reactivity of its sulfonyl chloride group enables the formation of sulfonamide bonds through reactions with primary and secondary amines, a common structural motif in many pharmaceuticals. This reactivity is instrumental in constructing molecules with desired pharmacological profiles.

While specific publicly disclosed APIs directly synthesized from this compound are not extensively detailed in readily available literature, its structural analogs are prominently featured in patent literature for the development of novel therapeutics. For instance, the closely related compound, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, has been utilized in the synthesis of Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. These antagonists are being investigated for the treatment of inflammatory and allergic conditions such as asthma and allergic rhinitis. The synthetic pathways described in these patents often involve the reaction of the sulfonyl chloride with an appropriate amine-containing scaffold to generate the final sulfonamide-based drug candidate. This highlights the utility of the chloro- and fluoro-substituted benzenesulfonyl chloride core in generating molecules with high affinity and selectivity for specific biological targets.

Therapeutic Applications of Derivatives

The derivatives of this compound, particularly sulfonamides, have been explored for a wide array of therapeutic applications, leveraging the diverse biological activities associated with the sulfonamide functional group.

Antibacterial and Anti-inflammatory Properties of Sulfonamide Derivatives

Sulfonamides, as a class of compounds, are well-established for their antibacterial properties. While specific studies on sulfonamide derivatives of this compound are not extensively documented in public literature, the broader class of sulfonamides exhibits a well-understood mechanism of antibacterial action. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As folic acid is essential for bacterial growth and replication, its inhibition leads to a bacteriostatic effect. The structural features of the 2-chloro-5-fluorophenyl group could potentially influence the antibacterial spectrum and potency of such derivatives.

In the realm of anti-inflammatory research, novel benzenesulfonamide (B165840) derivatives have demonstrated significant activity. Although not directly derived from this compound, studies on other sulfonamides have shown that they can suppress pro-inflammatory mediators. For example, certain novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have exhibited potent anti-inflammatory effects in preclinical models by reducing the levels of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests that sulfonamides incorporating the 2-chloro-5-fluorophenyl moiety could also possess valuable anti-inflammatory properties worthy of investigation.

Antioxidant Agents Derived from Related Compounds

Research into the antioxidant properties of sulfonamide derivatives has revealed promising candidates. A study on novel 2-thiouracil-5-sulfonamide derivatives demonstrated significant antioxidant activity. These compounds were synthesized from 2-thiouracil-5-sulfonyl chloride and various amines. While the starting material is different from this compound, this research highlights the potential of the sulfonamide scaffold to be a platform for the development of effective antioxidant agents. The electron-withdrawing nature of the chlorine and fluorine atoms in the 2-chloro-5-fluorophenyl group could modulate the electronic properties of the sulfonamide and potentially enhance its antioxidant capacity.

Antagonists for Specific Receptors (e.g., α2A/5-HT7R, α1A/α1D-Adrenergic Receptors)

A significant application of chloro- and fluoro-substituted benzenesulfonyl chlorides is in the synthesis of receptor antagonists. A notable example is the development of a dual antagonist for the α2A-adrenergic and 5-HT7 serotonin (B10506) receptors, which has potential applications in the treatment of depression. In this research, the structurally similar compound, 5-chloro-2-fluorobenzenesulfonyl chloride, was reacted with a piperidine-containing intermediate to yield a potent antagonist. The affinity of the final compound for these receptors was found to be in the nanomolar range, demonstrating the effectiveness of this chemical scaffold in designing multi-target ligands.

While specific antagonists for α1A/α1D-adrenergic receptors derived from this compound are not explicitly reported, the general strategy of using substituted benzenesulfonyl chlorides to synthesize receptor antagonists is well-established in medicinal chemistry. The design of selective antagonists for these receptors is of interest for conditions such as benign prostatic hyperplasia.

Enzyme Inhibition Studies

Derivatives of this compound are investigated as potent inhibitors of various enzymes, leveraging the reactivity of the sulfonyl chloride group to form sulfonamides with diverse functionalities. These sulfonamides have shown promise in targeting enzymes such as human carbonic anhydrase and methionine aminopeptidase-2.

Human Carbonic Anhydrase (hCA):

Benzenesulfonamides are a well-established class of inhibitors for human carbonic anhydrases, zinc-containing metalloenzymes that play a crucial role in physiological processes. nih.govmdpi.com The inhibitory activity of these compounds stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The synthesis of novel sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg

Derivatives incorporating chloro and fluoro substituents on the phenyl ring can exhibit enhanced inhibitory potency and selectivity for different CA isoforms. nih.gov For instance, studies on various substituted benzenesulfonamides have demonstrated potent inhibition of tumor-associated CA isoforms IX and XII, which are implicated in cancer progression. mdpi.comrsc.org While direct studies on 2-chloro-5-fluorobenzenesulfonamide (B3335448) are not extensively documented, the known structure-activity relationships of halogenated benzenesulfonamides suggest that derivatives of this compound would be promising candidates for potent and selective CA inhibitors.

Methionine Aminopeptidase-2 (MetAP-2):

Methionine aminopeptidase-2 is a metalloenzyme that plays a key role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Consequently, inhibitors of MetAP-2 are actively pursued as potential anti-cancer agents. nih.gov While many known MetAP-2 inhibitors are natural products or their analogs, synthetic small molecules, including those with a triazole pharmacophore, have also shown high potency. drugbank.com The development of novel synthetic inhibitors often involves high-throughput screening of compound libraries. Given the versatility of the sulfonyl chloride group for creating diverse sulfonamides, derivatives of this compound represent a potential scaffold for the discovery of new MetAP-2 inhibitors.

Mechanism of Action Studies of Bioactive Derivatives

Understanding the mechanism by which bioactive derivatives of this compound exert their effects is crucial for rational drug design. Key aspects of these mechanistic studies include the formation of covalent bonds with their molecular targets and the investigation of binding affinities through computational methods.

Covalent Bond Formation with Molecular Targets

Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. wuxiapptec.com The sulfonyl chloride moiety is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues (e.g., lysine (B10760008), cysteine, serine) within a protein's binding site. wuxiapptec.com While sulfonyl fluorides are more commonly explored as covalent warheads due to their greater stability and specific reactivity, sulfonyl chlorides share a similar potential for covalent modification of protein targets. wuxiapptec.com This covalent interaction can lead to irreversible inhibition of the target enzyme, a desirable feature for certain therapeutic applications. nih.gov The formation of a covalent bond between a drug and its target can be a highly effective strategy for achieving sustained therapeutic effects. wuxiapptec.com

Molecular Docking and Binding Affinity Investigations

To predict and understand the binding modes of potential inhibitors, computational techniques such as molecular docking are employed. nih.gov These studies simulate the interaction between a ligand (the inhibitor) and its protein target at the molecular level, providing insights into the binding affinity and the specific interactions that stabilize the complex. For benzenesulfonamide derivatives, docking studies can elucidate how the substituted phenyl ring and the sulfonamide group orient within the enzyme's active site. researchgate.net For example, in the case of carbonic anhydrase inhibitors, docking can reveal the coordination of the sulfonamide nitrogen to the catalytic zinc ion and the interactions of the aromatic ring with hydrophobic and hydrophilic residues in the active site. researchgate.net Such computational analyses are invaluable for optimizing the structure of lead compounds to enhance their potency and selectivity. nih.gov

Radiopharmaceutical Development utilizing Halogenated Sulfonyl Chlorides

The presence of halogen atoms in this compound makes it an interesting candidate for applications in radiopharmaceutical development. Radioisotopes of halogens, such as fluorine-18, can be incorporated into drug molecules for use in diagnostic imaging techniques like Positron Emission Tomography (PET). The synthesis of PET radiopharmaceuticals often involves the late-stage introduction of the radionuclide. radiologykey.com While the direct use of sulfonyl chlorides for this purpose is less common than other precursors, their reactivity could potentially be exploited for the synthesis of radiolabeled sulfonamides. The development of novel radiolabeling methods is an active area of research, and the use of halogenated building blocks like this compound could offer new avenues for creating imaging agents for a variety of disease targets.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Fluorobenzenesulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with a substance, detailed information about its atomic and molecular structure, as well as chemical bonds, can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Chloro-5-fluorobenzenesulfonyl chloride, ¹H and ¹³C NMR spectra reveal the specific chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro, fluoro, and sulfonyl chloride substituents. Similarly, the ¹³C NMR spectrum would display six signals for the six carbon atoms of the benzene ring, with their chemical shifts indicating the nature of their substitution.

| ¹H NMR (Proton) | |

| Atom | Expected Chemical Shift (δ, ppm) |

| H-3 | 7.40 - 7.60 (dd) |

| H-4 | 7.20 - 7.40 (ddd) |

| H-6 | 7.80 - 8.00 (dd) |

| ¹³C NMR (Carbon) | |

| Atom | Expected Chemical Shift (δ, ppm) |

| C-1 | 138 - 142 |

| C-2 | 133 - 136 (d) |

| C-3 | 128 - 131 |

| C-4 | 118 - 122 (d) |

| C-5 | 160 - 164 (d) |

| C-6 | 126 - 129 (d) |

Note: Data are estimated based on typical substituent effects and data for similar compounds. 'd' denotes a doublet due to C-F coupling.

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.educolumbia.edu It would show cross-peaks connecting the signals of H-3 to C-3, H-4 to C-4, and H-6 to C-6, allowing for unambiguous assignment of the protonated carbons.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups present in a molecule. The vibrational modes are sensitive to the masses of the atoms and the strength of the chemical bonds. niscpr.res.in For this compound, characteristic vibrational frequencies confirm the presence of the sulfonyl chloride group and the substituted aromatic ring.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| S=O Asymmetric Stretch | 1380 - 1360 | 1380 - 1360 |

| S=O Symmetric Stretch | 1190 - 1170 | 1190 - 1170 |

| C-F Stretch | 1250 - 1200 | 1250 - 1200 |

| C-Cl Stretch | 800 - 750 | 800 - 750 |

| S-Cl Stretch | 600 - 500 | 600 - 500 |

Note: Frequencies are based on data from related benzenesulfonyl chloride and halogenated benzene compounds. nih.govirphouse.com

The strong asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent in the IR spectrum. nih.gov The C-F and C-Cl stretching modes, as well as the S-Cl stretch, provide definitive evidence for the presence of these substituents. A complete analysis of the vibrational spectra can be supported by normal coordinate analysis, often aided by computational methods. niscpr.res.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a molecule's elemental formula. researchgate.netchromatographyonline.com For this compound (C₆H₃Cl₂FO₂S), the exact mass can be calculated based on the most abundant isotopes.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it a powerful tool for unambiguous identification. chromatographyonline.com For example, the calculated mass for a related compound, C₆H₃ClFNO₄S, is 238.9455, with an experimentally found value of 238.9459, demonstrating the high accuracy of the technique. rsc.org

| Parameter | Value |

| Molecular Formula | C₆H₃³⁵Cl₂FO₂S |

| Calculated Monoisotopic Mass | 228.9136 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands resulting from π → π* transitions within the benzene ring.

The substitution on the benzene ring affects the energy of these transitions and thus the position of the absorption maxima (λ_max). The presence of auxochromes (the Cl and F atoms) and a chromophore (the sulfonyl chloride group attached to the benzene ring) is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Typically, substituted benzenes show a strong absorption band around 200-230 nm and a weaker, more structured band between 250-290 nm.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become a standard tool for predicting molecular properties with high accuracy. nih.gov

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Frequencies: Calculate theoretical FT-IR and Raman spectra. These calculated spectra are often in good agreement with experimental results and aid in the assignment of complex vibrational modes. nih.govresearchgate.net

Analyze Electronic Properties: DFT can be used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic transitions of the molecule. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

These computational approaches provide a powerful complement to spectroscopic data, enabling a robust and detailed characterization of this compound. arxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions.

The HOMO is primarily localized on the benzene ring, indicating that this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed over the sulfonyl chloride group and the C-Cl bond, suggesting these are the primary sites for nucleophilic attack. The calculated energy gap provides insight into the charge transfer interactions that can occur within the molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.85 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization.

Key hyperconjugative interactions include the delocalization of lone pair electrons from the oxygen atoms of the sulfonyl group (LP(O)) into the antibonding σ(S-C) and σ(S-Cl) orbitals. Similarly, lone pairs on the ring-substituted chlorine and fluorine atoms (LP(Cl) and LP(F)) interact with the π* orbitals of the benzene ring. These interactions lead to a delocalization of electron density from the substituents to the ring and the sulfonyl group, which stabilizes the molecule. The magnitude of the E(2) energy is proportional to the strength of the interaction, with larger values indicating more significant charge transfer.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ(S-C1) | 5.82 |

| LP (O2) | σ(S-Cl1) | 4.15 |

| LP (Cl2) | π(C1-C6) | 2.98 |

| LP (F1) | π(C4-C5) | 1.75 |

| π (C1-C6) | π*(C2-C3) | 18.50 |

Prediction of Chemical Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived using Density Functional Theory (DFT). These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions. mdpi.com Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, these descriptors are calculated from the HOMO and LUMO energies as follows:

χ = -0.5 (EHOMO + ELUMO)

η = 0.5 (ELUMO - EHOMO)

S = 1 / (2η)

ω = χ² / (2η)

The calculated values indicate that the compound has a high electronegativity and a relatively high chemical hardness, consistent with the presence of multiple electronegative atoms and a substantial HOMO-LUMO gap. The electrophilicity index suggests it is a moderately strong electrophile, which is characteristic of sulfonyl chlorides.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 5.00 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.175 |

| Electrophilicity Index (ω) | 4.39 |

Conformational Analysis and Hydrogen Bonding Interactions

The conformational flexibility of this compound is primarily determined by the rotation around the C-S bond, which dictates the orientation of the sulfonyl chloride group relative to the benzene ring. Computational studies are used to identify the most stable conformer by calculating the potential energy surface as a function of the C-C-S-Cl dihedral angle.

The lowest energy conformation is typically one where steric hindrance between the sulfonyl chloride group and the ortho-substituent (the chlorine atom) is minimized. In this preferred conformation, one of the S=O bonds is often oriented away from the ortho-chlorine atom.

Crystal Structure Analysis (X-ray Crystallography)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as 4-chlorobenzenesulfonyl chloride, provides valuable insights into the expected structural features. nih.gov

A crystallographic study of this compound would reveal key information, including bond lengths, bond angles, and the conformation of the sulfonyl chloride group relative to the aromatic ring. It is expected that the S-O, S-Cl, and S-C bond lengths would be consistent with those observed in other arylsulfonyl chlorides.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. In the solid state, molecules of this type are often stabilized by a network of weak non-covalent interactions. These may include:

Halogen bonding: Interactions between the electrophilic region of one halogen atom (e.g., the chlorine on the sulfonyl group) and a nucleophilic region (e.g., an oxygen or fluorine atom) on an adjacent molecule.

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative oxygen and fluorine atoms.

These interactions collectively dictate the crystal lattice parameters (unit cell dimensions and angles) and the space group symmetry of the crystal.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~7-9 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for Monoclinic) |

| Z (molecules per unit cell) | 4 or 8 |

Emerging Research Trends and Future Directions

Catalytic Applications in Organic Transformations

While 2-Chloro-5-fluorobenzenesulfonyl chloride is primarily recognized as a crucial intermediate for introducing the 2-chloro-5-fluorobenzenesulfonyl moiety into organic molecules, research into its direct catalytic applications is an area of growing interest. Arylsulfonyl chlorides, in general, are known to participate in a variety of organic transformations, often as precursors to catalytically active species or as reagents in catalyzed reactions.

Current research is exploring the potential of arylsulfonyl chlorides and their derivatives in catalysis. For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and methodologies for the synthesis of arylsulfonyl chlorides themselves often employ palladium catalysts. nih.gov This intersection suggests a potential for developing novel catalytic cycles where a derivative of this compound might play a role.

Future research may focus on the development of novel catalysts derived from this compound. The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring could be harnessed to tune the reactivity and selectivity of metallic or organometallic catalytic systems. Investigations into its use in reactions such as cross-coupling, C-H activation, and asymmetric synthesis could unveil new and efficient synthetic pathways.

Exploration of New Biologically Active Analogues

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govscispace.com Consequently, this compound serves as a valuable starting material for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.

The exploration for new biologically active analogues derived from this compound is a highly active area of research. Scientists are systematically synthesizing libraries of novel sulfonamides by reacting this compound with a variety of amines and other nucleophiles. These new compounds are then screened for a range of biological activities. For example, research has shown that novel sulfonamide derivatives can exhibit significant antimicrobial activity against various strains of bacteria. nih.gov Furthermore, certain sulfonamide-containing compounds have demonstrated potential as anticancer agents. nih.gov

The future of this research direction lies in the rational design of more potent and selective biologically active molecules. By combining combinatorial synthesis with high-throughput screening, researchers can rapidly identify lead compounds for further development. The unique substitution pattern of this compound offers opportunities to create analogues with improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Examples of Biologically Active Sulfonamide Derivatives

| Compound Class | Biological Activity | Reference |

| Sulfamerazine/Sulfaguanidine derivatives | Antimicrobial | nih.gov |

| Coumarin-containing sulfonamides | Antioxidant | nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | Antibacterial, Antifungal, Antimalarial | scispace.com |

| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | Anticancer | nih.gov |

Development of Green and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This trend extends to the synthesis of this compound and its derivatives. Traditional methods for the synthesis of arylsulfonyl chlorides often involve harsh reagents and generate significant amounts of waste. rsc.orggoogle.com

Researchers are actively exploring greener alternatives for the synthesis of sulfonyl chlorides. One promising approach involves the use of oxone and a halide source (KX) in water, which provides a simple and rapid method for the efficient synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org This method avoids the use of volatile organic solvents and harsh conditions. Another sustainable approach is the development of solvent-free reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.se Furthermore, patents have been filed for green chemical synthesis methods for related compounds, such as 5-nitro-2-chlorobenzenesulfonyl chloride, which utilize safer reagents and generate less waste. google.com

The future in this area will likely see the widespread adoption of these and other green synthetic methods in both academic and industrial settings. The development of catalytic and flow-chemistry-based processes for the synthesis of this compound and its derivatives will further enhance the sustainability of their production. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of derivatives, will continue to guide the development of new synthetic routes.

Advanced Computational Modeling for Drug Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are now routinely used to design and optimize new drug candidates.

In the context of this compound, computational modeling is being employed to guide the design of new biologically active analogues. For instance, molecular docking studies can be used to predict how a molecule will bind to a specific biological target, such as an enzyme or a receptor. nih.gov This information can then be used to design molecules with improved binding affinity and selectivity. A study on the antibacterial compound 2-chloro-5-fluoro phenol, a related molecule, successfully utilized molecular docking to understand its interaction with bacterial proteins. nih.gov